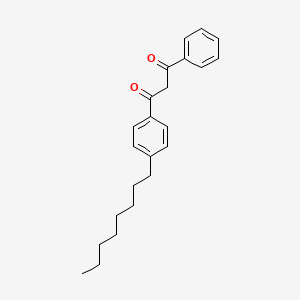
1-(4-Octylphenyl)-3-phenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Octylphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and an octyl-substituted phenyl group attached to a propane-1,3-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Octylphenyl)-3-phenylpropane-1,3-dione typically involves the reaction of 4-octylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Octylphenyl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(4-Octylphenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and liquid crystals
Mecanismo De Acción
The mechanism of action of 1-(4-Octylphenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Octylphenyl)-1-iodoethane
- 4’-n-Octylbiphenyl-4-carbonitrile
- 2,7-bis(4-octylphenyl)naphtho[2,1-b:6,5-b’]difuran
Uniqueness
1-(4-Octylphenyl)-3-phenylpropane-1,3-dione is unique due to its specific structural features, such as the presence of both phenyl and octyl-substituted phenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill .
Propiedades
Número CAS |
63250-27-1 |
|---|---|
Fórmula molecular |
C23H28O2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-(4-octylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C23H28O2/c1-2-3-4-5-6-8-11-19-14-16-21(17-15-19)23(25)18-22(24)20-12-9-7-10-13-20/h7,9-10,12-17H,2-6,8,11,18H2,1H3 |
Clave InChI |
QZMJWLPMSXRHOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


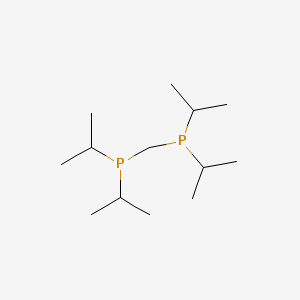
![[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate](/img/structure/B14504046.png)
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)

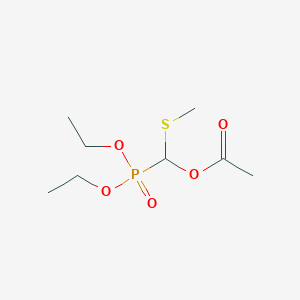
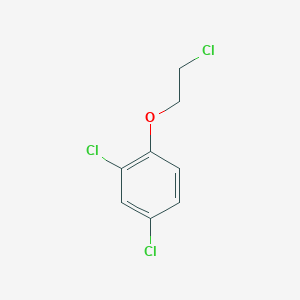
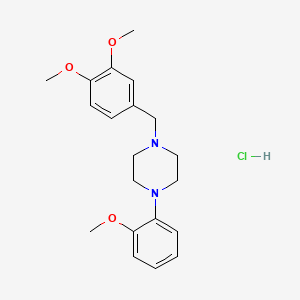
![Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate](/img/structure/B14504106.png)
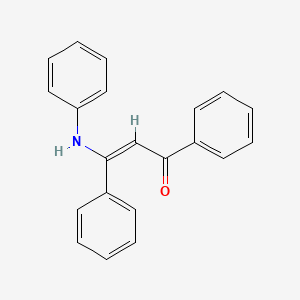
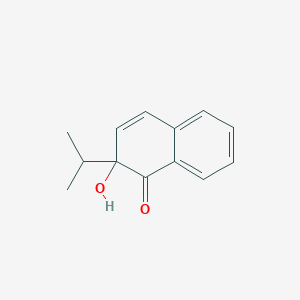
![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)
![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
